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molecular formula C14H10Cl2FNO B8406462 N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide CAS No. 877179-03-8

N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide

Cat. No. B8406462
M. Wt: 298.1 g/mol
InChI Key: AXJVTIXMCNXNFH-UHFFFAOYSA-N
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Patent
US07750186B2

Procedure details

0.08 mol of an approximately 45% aqueous potassium hydroxide solution is added to a suspension of 6.3 g (0.02 mol, purity: 95%) N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)acetamide and 12 ml 2-methoxyethanol. This is heated to 100° C., stirred for 4 hours, cooled and the solvent is distilled off in a vacuum. The residue is mixed with ice water and extracted several times with toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=2[NH:18]C(=O)C)[CH:7]=[CH:8][C:9]=1[Cl:10]>COCCO>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2[C:12]([NH2:18])=[CH:13][CH:14]=[C:15]([F:17])[CH:16]=2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=CC(=C1)F)NC(C)=O
Name
Quantity
12 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a vacuum
ADDITION
Type
ADDITION
Details
The residue is mixed with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C=1C(=CC=C(C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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